molecular formula C20H24N2O4S B2474509 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide CAS No. 2309345-50-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide

Cat. No.: B2474509
CAS No.: 2309345-50-2
M. Wt: 388.48
InChI Key: LGQBQTOXNSWQDO-UHFFFAOYSA-N
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Description

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide is a complex organic compound with a unique structure that combines elements of cyclohexene, thiophene, and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide typically involves multiple steps. One common method starts with the preparation of the cyclohexene derivative, followed by the introduction of the thiophene and furan moieties. The final step involves the formation of the ethanediamide linkage.

    Cyclohexene Derivative Preparation: The cyclohexene derivative can be synthesized through the hydrogenation of benzene, followed by selective dehydrogenation.

    Thiophene and Furan Introduction: The thiophene and furan rings can be introduced through a series of Friedel-Crafts acylation reactions, using appropriate acyl chlorides and catalysts.

    Formation of Ethanediamide Linkage: The final step involves the reaction of the intermediate compounds with ethylenediamine under controlled conditions to form the desired ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • Poly[2-(cyclohex-2-en-1-yl)aniline]

Uniqueness

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide is unique due to its combination of cyclohexene, thiophene, and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-15(16-8-9-17(26-16)18-7-4-12-27-18)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h4-5,7-9,12,15,23H,1-3,6,10-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQBQTOXNSWQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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